BenchChemオンラインストアへようこそ!

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Lipophilicity Physicochemical profiling Building block selection

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1784502-69-7) is a halogenated fused heterocyclic building block belonging to the 5-azaindole (pyrrolo[3,2-c]pyridine) family. It features a chlorine substituent at the 6-position and a methyl ester at the 3-position on the bicyclic core (C₉H₇ClN₂O₂, MW 210.62 g/mol).

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62
CAS No. 1784502-69-7
Cat. No. B2862208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
CAS1784502-69-7
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62
Structural Identifiers
SMILESCOC(=O)C1=CNC2=CC(=NC=C21)Cl
InChIInChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3
InChIKeyOWGNXRUWWPLHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1784502-69-7): Chemical Class, Core Structure, and Procurement Identity


Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1784502-69-7) is a halogenated fused heterocyclic building block belonging to the 5-azaindole (pyrrolo[3,2-c]pyridine) family. It features a chlorine substituent at the 6-position and a methyl ester at the 3-position on the bicyclic core (C₉H₇ClN₂O₂, MW 210.62 g/mol) . The compound is supplied as a solid with typical purity of 97–98% (HPLC), supported by batch-specific QC documentation including NMR, HPLC, and GC from multiple global vendors . Its computed LogP ranges from 1.68 to 2.00, with a topological polar surface area (TPSA) of 54.98 Ų, 3 H-bond acceptors, and 1 H-bond donor . This scaffold serves as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, particularly FGFR, FMS (CSF-1R), TLR, and CDK family kinases, where the 6-chloro-3-carboxylate substitution pattern provides a versatile handle for downstream functionalization via cross-coupling and amidation reactions [1][2].

Why Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Cannot Be Swapped with In-Class Analogs: The Quantitative Case Against Generic Interchange


Within the pyrrolo[3,2-c]pyridine-3-carboxylate series, the identity of the 6-position substituent (H, F, Cl, Br) and the ester form (methyl ester vs. carboxylic acid) create quantifiably distinct physicochemical and reactivity profiles that preclude simple interchange. The 6-chloro derivative (LogP 1.68–2.00) is substantially more lipophilic than the des-chloro parent (LogP 1.35, ΔLogP ≈ +0.50 to +0.65), directly affecting solvent partitioning, chromatographic retention, and downstream biological membrane permeability . The chlorine atom provides a balance of moderate electrophilicity for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) that is distinct from the higher but less selective reactivity of bromine (LogP 1.85–2.11) and the poor leaving-group ability of fluorine (LogP 1.49) . Furthermore, the methyl ester at the 3-position is the preferred protected form for C-3 elaboration in multi-step synthetic sequences targeting kinase inhibitor scaffolds, as documented across FGFR, FMS, and TLR patent families [1][2]. Substituting any of these features—halogen identity, substitution position, or ester form—alters the synthetic trajectory, intermediate stability, and final pharmacophore geometry in ways that cannot be compensated by ad hoc adjustment of downstream conditions.

Quantitative Differentiation Evidence for Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate: Comparator-Backed Data for Procurement Decisions


Lipophilicity (LogP) Head-to-Head: 6-Chloro vs. 6-Des-Chloro Analog and Halogen Series

The 6-chloro substitution on the pyrrolo[3,2-c]pyridine-3-carboxylate scaffold produces a measured/logP shift of approximately +0.50 to +0.65 log units relative to the des-chloro (6-H) parent compound, and occupies an intermediate lipophilicity position within the halogen series: 6-F (LogP 1.49) < 6-H (LogP 1.35) < 6-Cl (LogP 1.68–2.00) < 6-Br (LogP 1.85–2.11). This differentiation is critical because LogP directly governs partitioning behavior in aqueous-organic extractions, reverse-phase chromatographic purification, and the passive membrane permeability of downstream products derived from this building block .

Lipophilicity Physicochemical profiling Building block selection

Halogen-Specific Cross-Coupling Reactivity: Chlorine vs. Bromine vs. Fluorine as Synthetic Handles on the Pyrrolo[3,2-c]pyridine Core

The 6-chloro substituent on the pyrrolo[3,2-c]pyridine scaffold provides a distinct reactivity profile for palladium-catalyzed cross-coupling compared to its bromo and fluoro analogs. Chlorine at the 6-position is competent for Suzuki-Miyaura and Buchwald-Hartwig couplings under standard conditions (Pd catalysts, moderate temperatures), while fluorine is essentially inert as a leaving group under these conditions and bromine exhibits higher reactivity but lower chemoselectivity—a critical distinction when the scaffold also bears a 3-carboxylate ester that must survive the coupling step. Musechem documentation explicitly notes that the chlorine substituent 'enables selective functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig' on the 6-chloro-5-azaindole core . In contrast, the 6-bromo analog is documented as a more reactive coupling partner suited for sequential di-functionalization strategies where the bromine is selectively addressed first . The 6-fluoro compound is primarily used where the fluorine is intended as a metabolically stable bioisostere rather than a synthetic handle .

Cross-coupling reactivity Suzuki-Miyaura Buchwald-Hartwig amination Synthetic strategy

Molecular Weight and Heavy Atom Count: Target Compound Occupies Optimal Middle Ground in Halogen Series for Fragment-Based and Ligand-Efficiency-Driven Programs

The molecular weight of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (210.62 g/mol) is intermediate within the 6-halogen series: 6-F (194.16) < 6-H (176.17) < 6-Cl (210.62) < 6-Br (255.07). This is consequential because the compound frequently serves as a core fragment for kinase inhibitor lead generation, where every heavy atom contributes to the final lead compound's compliance with Lipinski's Rule of Five and ligand efficiency metrics (LE = 1.4 pIC₅₀ / heavy atom count). The 6-chloro derivative adds only one heavy atom (Cl, atomic weight 35.45) relative to the 6-H parent while providing a synthetic handle and lipophilicity gain, whereas the 6-bromo analog adds 78.90 mass units—a >44 Da penalty that may push downstream compounds across the MW 500 threshold . Additionally, the target compound's Fsp³ (fraction of sp³-hybridized carbons) value of 0.111 indicates a highly planar, aromatic structure, consistent with its role as a rigid heterocyclic scaffold for ATP-mimetic kinase inhibitor design .

Molecular weight Ligand efficiency Fragment-based drug design Physicochemical optimization

Regioisomeric Specificity: 3-Carboxylate vs. 2-Carboxylate and 5-Carboxylate Pyrrolo[3,2-c]pyridine Esters Serve Distinct Synthetic Roles

The 3-carboxylate ester regioisomer of the pyrrolo[3,2-c]pyridine series is the specific form utilized in multiple kinase inhibitor patent families for C-3 directed elaboration. The isomeric 2-carboxylate (e.g., methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, CAS 1140512-59-9) and 5-carboxylate variants are documented in different patent contexts and are not interchangeable with the 3-carboxylate, as the position of the ester determines the vector of subsequent functionalization and the geometry of the final ATP-mimetic pharmacophore [1]. In the FMS kinase inhibitor program reported by El-Gamal and Oh (2018), a series of eighteen pyrrolo[3,2-c]pyridine derivatives with 3-position elaboration yielded compounds with IC₅₀ values as low as 30 nM against FMS kinase and cellular IC₅₀ values of 84 nM in bone marrow-derived macrophages—a structure-activity relationship that is specifically dependent on the 3-carboxylate-derived substitution pattern [2].

Regiochemistry Synthetic intermediate Kinase inhibitor scaffold Positional isomer

Commercial Purity and QC Documentation: Multi-Vendor Availability with Batch-Specific Analytical Certification at ≥97% Purity

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is commercially available from multiple established chemical suppliers at standardized purity levels of 97–98% (HPLC), with batch-specific QC documentation including NMR, HPLC, and GC analysis . Bidepharm supplies the compound at 97% purity with full batch QC certificates ; Fluorochem offers 98% purity with documented LogP, H-bond donor/acceptor counts, and Fsp³ data ; Chemscene provides 98% purity with computational chemistry parameters (TPSA, LogP, rotatable bonds) and storage/stability guidance (4 °C, protect from light) . This multi-vendor availability with documented purity exceeds the typical 95% baseline offered for the 6-bromo analog by several suppliers, and is notably superior to the 6-fluoro analog, which is available from fewer vendors and with less comprehensive characterization data .

Purity specification Quality control Vendor comparison Procurement

Patent Prevalence: The 6-Chloro-3-Carboxylate Pyrrolo[3,2-c]pyridine Motif as a Privileged Intermediate in Kinase Inhibitor Intellectual Property

The 6-chloro-pyrrolo[3,2-c]pyridine-3-carboxylate motif appears as a key intermediate or substructure across multiple patent families spanning diverse kinase targets, including FGFR inhibitors (WO2017215485A1, US9708318), TLR7/8/9 inhibitors (WO2015088045A1), CDK12 inhibitors (WO2019058132A1), CHK1/CHK2 inhibitors (US8178131), and FMS/CSF-1R inhibitors [1][2][3]. This breadth of patent coverage—substantially exceeding that of the 6-fluoro and 6-bromo analogs as starting materials in the exemplified synthetic schemes—positions the 6-chloro compound as a preferred intermediate for constructing patentable chemical matter in the kinase inhibitor space. The pyrrolo[3,2-c]pyridine scaffold bearing a 6-chloro-3-carboxylate substitution pattern is explicitly exemplified in the synthetic routes of WO2015088045A1, where it serves as a versatile precursor for TLR antagonist libraries [2].

Patent landscape Kinase inhibitor Chemical intellectual property Synthetic intermediate

High-Impact Application Scenarios for Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate: Where the Evidence Supports Prioritization


Kinase Inhibitor Lead Generation: FGFR, FMS/CSF-1R, and TLR Target Families

The 6-chloro-3-carboxylate scaffold is the preferred starting intermediate for synthesizing ATP-competitive kinase inhibitors targeting FGFR, FMS (CSF-1R), and TLR7/8/9, as evidenced by its central role in multiple patent families (WO2017215485A1, WO2015088045A1, and the FMS inhibitor series published by El-Gamal et al.) . The 3-methyl ester serves as a protected carboxylate for subsequent amidation or hydrolysis, while the 6-chloro group enables selective Suzuki-Miyaura coupling to introduce aryl/heteroaryl diversity at the position that occupies the kinase hinge-binding region. The FMS kinase program demonstrated that elaboration of this scaffold can yield compounds with IC₅₀ values as low as 30 nM in biochemical assays and 84 nM in cellular (BMDM) assays, with selectivity over a panel of 40 kinases [1]. For procurement, the 98% purity material with batch-specific QC supports reproducible SAR campaigns across multiple synthesis cycles.

Sequential Di-Functionalization Strategies Requiring Orthogonal Halogen Reactivity

When synthetic routes demand sequential C-C and C-N bond formation at different positions on the pyrrolo[3,2-c]pyridine core, the 6-chloro-3-carboxylate compound provides the optimal mono-halogenated starting point. The chlorine at C-6 is sufficiently reactive for a first Suzuki-Miyaura coupling, after which the 3-methyl ester can be hydrolyzed to the carboxylic acid and elaborated via amide coupling . This contrasts with the 6-bromo analog, where the higher reactivity of bromine may lead to competing coupling at the ester position under forcing conditions, and with the 6-fluoro analog, which is unreactive under standard Pd-catalyzed conditions. The 6-chloro compound thus enables a controlled, stepwise functionalization strategy without requiring protecting group manipulation of the second reactive site .

Fragment-Based and Ligand-Efficiency-Optimized Library Synthesis

With a molecular weight of 210.62 g/mol, 14 heavy atoms, and a rigid planar structure (Fsp³ = 0.111), this compound sits within the optimal fragment space for FBDD (fragment-based drug discovery) campaigns . Its intermediate lipophilicity (LogP 1.68–2.00) relative to the 6-H (LogP 1.35) and 6-Br (LogP 1.85–2.11) analogs makes it the preferred core for fragment libraries where balanced physicochemical properties are essential for maintaining ligand efficiency (LE ≥ 0.3) through hit-to-lead optimization [1]. The compound's TPSA of 54.98 Ų and single H-bond donor further support its suitability as a fragment core compliant with the Rule of Three for fragment-based screening libraries .

Multi-Vendor Procurement for GLP-Compliant Intermediate Sourcing in Preclinical Development

The availability of this compound at 97–98% purity from at least five independent suppliers (Bidepharm, Fluorochem, Chemscene, Leyan, Delta-B) with documented batch-specific QC (NMR, HPLC, GC) makes it suitable for GLP-compliant intermediate sourcing in preclinical development programs . The multi-vendor landscape provides supply chain resilience and competitive pricing that is notably superior to the 6-bromo analog (predominantly 95% purity from fewer vendors) and the 6-fluoro analog (limited supplier base). For organizations transitioning from discovery to preclinical development, this supply chain maturity reduces the risk of single-source dependency and facilitates the material quantity scale-up required for IND-enabling studies [1].

Quote Request

Request a Quote for Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.